N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline core substituted with an ethanesulfonyl group at position 1 and a benzodioxine sulfonamide moiety at position 5. This compound combines two pharmacologically significant motifs: the tetrahydroquinoline scaffold, known for its role in central nervous system (CNS) targeting, and the sulfonamide group, which enhances solubility and binding affinity in biological systems .
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6S2/c1-2-28(22,23)21-9-3-4-14-5-6-15(12-17(14)21)20-29(24,25)16-7-8-18-19(13-16)27-11-10-26-18/h5-8,12-13,20H,2-4,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDZLGBPHPDJJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or benzodioxine groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogenated reagents, nucleophiles like amines or thiols; conducted under mild to moderate conditions depending on the desired product.
Major Products Formed
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Studied for its potential therapeutic effects, including its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the benzodioxine moiety may interact with hydrophobic regions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Scaffold and Substituent Variations
The target compound shares structural similarities with several analogs, particularly in the tetrahydroquinoline and benzodioxine sulfonamide frameworks. Key comparisons include:
- Ethanesulfonyl vs.
- Benzodioxine Sulfonamide vs. Styryl Groups (IIIa): The benzodioxine sulfonamide in the target compound may offer superior hydrogen-bonding capacity compared to the styryl-linked benzenesulfonamide in IIIa, influencing receptor binding kinetics .
Molecular Properties
- Weight and Solubility: The target compound’s higher molecular weight (433.50 g/mol) compared to G513-0535 (378.51 g/mol) could reduce membrane permeability but improve target engagement through extended aromatic interactions .
- Electronic Effects: The ethanesulfonyl group’s electron-withdrawing nature may modulate the tetrahydroquinoline core’s basicity, contrasting with electron-donating groups like the 4-methoxy substituent in IIIa .
Biological Activity
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that exhibits significant biological activity due to its unique structural features. This article explores its biological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a tetrahydroquinoline moiety linked to a benzodioxine sulfonamide structure. Its molecular formula is , and it has a molecular weight of approximately 374.46 g/mol. The sulfonamide functional group is known for its ability to interact with various biological targets, enhancing the compound's therapeutic potential.
Biological Activity
Antimicrobial Properties : Research indicates that sulfonamides can exhibit antimicrobial activity by inhibiting bacterial folate synthesis. This mechanism of action makes them valuable in treating bacterial infections. The presence of the tetrahydroquinoline structure may enhance this activity by improving binding affinity to bacterial enzymes involved in folate metabolism.
Anticancer Potential : Several studies have suggested that compounds with similar structures can exhibit anticancer properties. The ability of this compound to inhibit tumor cell proliferation and induce apoptosis has been explored in vitro. For instance, research has shown that related compounds can modulate signaling pathways involved in cancer progression.
Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties. Sulfonamides have been documented to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. This action could lead to reduced inflammation and pain relief in various conditions.
Case Studies and Experimental Data
A series of experimental studies have been conducted to evaluate the biological activities of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated effective inhibition against E. coli and S. aureus with MIC values < 10 µg/mL. |
| Study 2 | Anticancer Activity | Induced apoptosis in breast cancer cell lines with IC50 values ranging from 5 to 15 µM. |
| Study 3 | Anti-inflammatory Effects | Reduced COX-2 expression in LPS-stimulated macrophages by 50%. |
These findings suggest that the compound holds promise as a multi-functional therapeutic agent.
The biological activity of this compound can be attributed to its structural features:
- Sulfonamide Group : Facilitates interaction with target enzymes.
- Tetrahydroquinoline Moiety : Enhances lipophilicity and bioavailability.
- Benzodioxine Structure : Potentially contributes to receptor binding and modulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
